3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol
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Overview
Description
3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol is a synthetic organic compound that features a chloropyridine moiety and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chloropyridine Intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclopropylamino Group: The chloropyridine intermediate can undergo nucleophilic substitution with cyclopropylamine under controlled conditions.
Formation of the Propanol Group: The final step might involve the reduction of a suitable intermediate to introduce the propanol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert certain functional groups to alcohols or amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-4-yl)-3-(ethylamino)propan-1-ol
Uniqueness
The presence of the cyclopropylamino group in 3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol might confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-8(3-5-13-11)10(4-6-15)14-9-1-2-9/h3,5,7,9-10,14-15H,1-2,4,6H2 |
InChI Key |
HKVQQBYYWQOCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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